molecular formula C24H31N3O2 B15073625 5-Methoxy-3-{4-[4-(4-methoxy-phenyl)-piperazin-1-yl]-butyl}-1H-indole

5-Methoxy-3-{4-[4-(4-methoxy-phenyl)-piperazin-1-yl]-butyl}-1H-indole

Cat. No.: B15073625
M. Wt: 393.5 g/mol
InChI Key: MOFQVDOYTSRLKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

EMD 56551 is a selective small molecule agonist of the 5-hydroxytryptamine 1A receptor, known for its anxiolytic activity. This compound is primarily used in scientific research to study anxiety disorders .

Chemical Reactions Analysis

EMD 56551 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and specific catalysts to facilitate the reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

EMD 56551 has a wide range of scientific research applications, including:

Mechanism of Action

EMD 56551 exerts its effects by selectively binding to and activating the 5-hydroxytryptamine 1A receptor. This activation leads to a series of intracellular signaling pathways that result in the anxiolytic effects observed in various studies. The molecular targets and pathways involved include the modulation of neurotransmitter release and the regulation of neuronal excitability .

Comparison with Similar Compounds

EMD 56551 is unique in its high selectivity and potency as a 5-hydroxytryptamine 1A receptor agonist. Similar compounds include:

These compounds share similar mechanisms of action but differ in their chemical structures, selectivity, and potency, making EMD 56551 a valuable tool in scientific research for its unique properties.

Properties

Molecular Formula

C24H31N3O2

Molecular Weight

393.5 g/mol

IUPAC Name

5-methoxy-3-[4-[4-(4-methoxyphenyl)piperazin-1-yl]butyl]-1H-indole

InChI

InChI=1S/C24H31N3O2/c1-28-21-8-6-20(7-9-21)27-15-13-26(14-16-27)12-4-3-5-19-18-25-24-11-10-22(29-2)17-23(19)24/h6-11,17-18,25H,3-5,12-16H2,1-2H3

InChI Key

MOFQVDOYTSRLKU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)CCCCC3=CNC4=C3C=C(C=C4)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.